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Compound of Interest

Compound Name: Bornylene

Cat. No.: B1203257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Bornylene (also known as 2-bornene or 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene). The

information presented herein is crucial for the identification, characterization, and quality control

of this important bicyclic monoterpene in various research and development applications.

Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and

fragmentation pattern of a molecule. For Bornylene (C₁₀H₁₆), the molecular ion peak and

characteristic fragment ions provide a unique fingerprint for its identification.

Table 1: Mass Spectrometry Data for Bornylene
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Property Value

Molecular Formula C₁₀H₁₆

Molecular Weight 136.23 g/mol

Ionization Mode Electron Ionization (EI)

Major m/z Peaks Relative Intensity

136 (M⁺) Base Peak

121 High

93 High

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing volatile compounds like Bornylene is Gas Chromatography

coupled with Mass Spectrometry (GC-MS).

Sample Preparation: A dilute solution of the Bornylene sample is prepared in a volatile

organic solvent (e.g., hexane or dichloromethane).

Gas Chromatography: The sample is injected into a GC equipped with a capillary column

(e.g., DB-5 or equivalent). The oven temperature is programmed to ramp from a low initial

temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure separation of

Bornylene from other components. Helium is typically used as the carrier gas.

Mass Spectrometry: As Bornylene elutes from the GC column, it enters the mass

spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to generate the

molecular ion and fragment ions. The mass analyzer scans a specific m/z range (e.g., 40-

300 amu) to detect the ions.

Bornylene Mass Spectrum Fragmentation Pathway
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Caption: Fragmentation of Bornylene in Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of Bornylene.

While specific, experimentally verified high-resolution NMR data with assigned chemical shifts

and coupling constants for bornylene is not readily available in the public domain, typical

chemical shift regions for similar bicyclic terpenes can be referenced for preliminary analysis.

Table 2: Predicted ¹H NMR Chemical Shifts for Bornylene

Proton Type Predicted Chemical Shift (δ, ppm)

Olefinic Protons (C=C-H) 5.5 - 6.0

Bridgehead Protons (C-H) 2.0 - 2.5

Methylene Protons (-CH₂-) 1.0 - 2.0

Methyl Protons (-CH₃) 0.8 - 1.2

Table 3: Predicted ¹³C NMR Chemical Shifts for Bornylene
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Carbon Type Predicted Chemical Shift (δ, ppm)

Olefinic Carbons (C=C) 130 - 140

Quaternary Carbons (C) 40 - 50

Bridgehead Carbons (CH) 45 - 55

Methylene Carbons (-CH₂-) 20 - 40

Methyl Carbons (-CH₃) 15 - 25

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A small amount of the purified Bornylene sample (typically 5-10 mg) is

dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small

amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is

typically acquired at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz

or higher is common. Standard pulse sequences are used to acquire the spectra.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain

the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and

referenced to the internal standard.

NMR Spectroscopy Workflow
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Caption: General workflow for NMR analysis of Bornylene.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. For Bornylene, the key functional group is the carbon-

carbon double bond within the bicyclic ring.

Table 4: Infrared (IR) Spectroscopy Data for Bornylene

Wavenumber (cm⁻¹) Vibration Type Intensity

~3060 =C-H stretch Medium

2960-2850 C-H stretch (alkane) Strong

~1650 C=C stretch Medium

~1450 -CH₂- bend Medium

~1370 -CH₃ bend Medium

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FT-IR is a convenient method for obtaining the IR spectrum of a solid or liquid sample with

minimal sample preparation.

Sample Preparation: A small amount of the Bornylene sample is placed directly onto the

ATR crystal.

Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR

crystal. The beam interacts with the sample at the surface of the crystal. The detector

measures the amount of absorbed radiation.

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR

spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

IR Spectroscopy Logical Flow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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